2-Methylhistamine

Histamine Receptor Pharmacology Receptor Subtype Selectivity H1/H2 Receptor Agonism

Histamine receptor studies frequently suffer from off-target cross-reactivity when using the non-selective endogenous ligand histamine. 2-Methylhistamine (2-MeHA) overcomes this limitation by acting as a preferential H1 receptor agonist (~20% histamine potency at H1 vs. 2-4% at H2), minimising H2 cross-activation in vascular, neuronal and gastric mucosal assays. Additionally, it is the strongest in-vivo inhibitor of histamine N-methyltransferase (HNMT) among its structural analogs, enabling targeted modulation of histamine methylation pathways. • Preferential H1 agonism: ~20% potency at H1, only 2-4% at H2 • Most potent in-vivo HNMT inhibitor in the methylhistamine series • Unique deuteration-dependent binding shift (+2.15 kcal/mol) supports quantum-effect and hydrogen-bond network studies at H2 receptors

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 34392-54-6
Cat. No. B1210631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylhistamine
CAS34392-54-6
Synonyms2-methylhistamine
2-methylhistamine dihydrochloride
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1)CCN
InChIInChI=1S/C6H11N3/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)
InChIKeyXDKYTXBAVJELDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylhistamine Baseline Overview


2-Methylhistamine (2-MeHA, CAS 34392-54-6) is a synthetic histamine analog bearing a methyl substituent at the 2-position of the imidazole ring [1]. As a pharmacological tool, it is classified as a histamine receptor agonist with preferential, though not absolute, selectivity for the histamine H1 receptor subtype [2]. Unlike the endogenous ligand histamine, 2-methylhistamine is not a naturally occurring metabolite in humans, being found only upon exogenous exposure, and its primary utility lies in research applications for discriminating between histamine receptor subtype-mediated physiological and pathological processes [3].

Why 2-Methylhistamine Cannot Be Substituted


Direct substitution of 2-methylhistamine with other histaminergic agonists is not scientifically valid due to fundamental differences in their receptor subtype selectivity, metabolic stability, and signaling pathway engagement. While histamine is the non-selective endogenous agonist and 4-methylhistamine is a preferential H2 agonist, 2-methylhistamine provides a distinct pharmacological fingerprint [1]. Crucially, its unique interaction with the histamine-degrading enzyme histamine N-methyltransferase (HNMT) further distinguishes it: 2-methylhistamine acts as a strong inhibitor of this enzyme both in vitro and in vivo, a property not shared by all analogs, which can profoundly alter experimental outcomes by modifying the local histaminergic tone [2]. Furthermore, its binding mode and response to deuteration differ significantly from both histamine and 4-methylhistamine, providing unique experimental leverage points [3].

2-Methylhistamine Quantitative Evidence


H1 vs. H2 Receptor Selectivity

2-Methylhistamine exhibits a marked selectivity profile, demonstrating approximately 20% of the potency of histamine at H1 receptors but only 2-4% of its potency at H2 receptors [1]. In a functional tissue assay using isolated guinea-pig ileum, 2-methylhistamine displayed an EC50 of 28.2 μM for H1 receptor-mediated contraction [2]. This contrasts sharply with 4-methylhistamine, which acts as a preferential H2 receptor agonist, and (R)-α-methylhistamine, which is a highly stereoselective H3 receptor agonist [3].

Histamine Receptor Pharmacology Receptor Subtype Selectivity H1/H2 Receptor Agonism

In Vivo HNMT Inhibition

2-Methylhistamine is a potent inhibitor of the primary histamine-catabolizing enzyme, histamine N-methyltransferase (HNMT). In vivo studies in mice demonstrated that the 2-methyl analog was the strongest inhibitor of histamine methylation among several methylated derivatives tested, significantly outperforming 3-methylhistamine and side-chain N-methylated histamines, which inhibited methylation only weakly, if at all [1]. In vitro enzyme assays further classify 2-methylhistamine as a 'strong' inhibitor of HNMT purified from pig (Sus scrofa) tissue [2].

Histamine Metabolism Enzyme Inhibition HNMT Pharmacokinetics

Divergent Cardiovascular Profile

In an in vivo rabbit cardiovascular model, 2-methylhistamine, acting as a preferential H1 agonist, produced vascular effects (vasoconstriction) similar to histamine but had no cardiac actions (positive inotropic or chronotropic responses) at low doses and negative inotropic responses at high doses [1]. This is in direct contrast to the preferential H2 agonist, 4-methylhistamine, which induced dose-dependent positive inotropic and chronotropic responses and vasodilatation [1].

Cardiovascular Pharmacology In Vivo Pharmacology H1/H2 Receptors Hemodynamics

Binding Affinity Deuteration Effect

Binding studies using [3H]tiotidine at the H2 receptor reveal a unique quantum isotope effect for 2-methylhistamine. Deuteration of the ligand significantly attenuated its binding free energy by +2.15 kcal/mol, corresponding to a marked decrease in binding affinity (pIC50 shift from 8.5 ± 0.16 to 6.8 ± 0.16, p<0.05) [1]. In contrast, deuteration increased the binding affinity for histamine (ΔΔG = -0.78 kcal/mol) and had a negligible effect on 4-methylhistamine (ΔΔG = -0.51 kcal/mol) [1].

Binding Affinity Isotope Effects Hydrogen Bonding H2 Receptor Deuteration

H2 Receptor Binding Displacement

In a competitive radioligand binding assay using [3H]tiotidine on neonatal rat astrocytes, 2-methylhistamine displaced the radioligand with a pIC50 value of 8.5 ± 0.16 [1]. This indicates a higher affinity for the H2 receptor binding site compared to both histamine (pIC50 = 7.6 ± 0.14) and 4-methylhistamine (pIC50 = 7.4 ± 0.25) under identical conditions [1]. The superior displacement potency is a key quantitative differentiator in H2 receptor binding studies.

Receptor Binding Assay H2 Receptor Radioligand Displacement Binding Affinity

2-Methylhistamine Research Applications


Discriminating H1 vs. H2 Vascular Responses

Due to its differential potency at H1 vs. H2 receptors (20% of histamine potency at H1 vs. 2-4% at H2) [1], 2-methylhistamine is the agonist of choice for activating H1 receptors with minimal cross-activation of H2 receptors. This is particularly valuable in vascular studies where histamine and 4-methylhistamine produce opposing or overlapping effects on vasoconstriction/vasodilatation [2].

HNMT Modulation of Histaminergic Signaling

2-Methylhistamine is the preferred tool for in vivo studies on histamine methylation. As the strongest in vivo inhibitor of HNMT among its analogs [3], it can be used to elevate endogenous histamine levels or probe the functional importance of the methylation pathway in specific tissues or disease models.

GPCR-Ligand Hydrogen Bonding via Deuteration

The unique, pronounced, and opposite effect of deuteration on 2-methylhistamine's binding affinity (+2.15 kcal/mol) compared to histamine (-0.78 kcal/mol) makes it an ideal probe for studying quantum effects and hydrogen bonding networks at the H2 receptor [4]. This provides a level of mechanistic detail unattainable with other common agonists.

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